

# "4-Bromo-2-chloro-5-fluorobenzoic acid" properties and characteristics

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## Compound of Interest

Compound Name: 4-Bromo-2-chloro-5-fluorobenzoic acid

Cat. No.: B065185

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## An In-depth Technical Guide to 4-Bromo-2-chloro-5-fluorobenzoic acid

For Researchers, Scientists, and Drug Development Professionals

### Abstract

**4-Bromo-2-chloro-5-fluorobenzoic acid**, a halogenated aromatic carboxylic acid, serves as a crucial building block in the synthesis of a variety of complex organic molecules. Its unique substitution pattern offers multiple reactive sites, making it a valuable intermediate in the development of novel pharmaceuticals and agrochemicals. This technical guide provides a comprehensive overview of the known properties, synthesis, and potential applications of this compound, with a focus on its role in medicinal chemistry.

### Chemical and Physical Properties

**4-Bromo-2-chloro-5-fluorobenzoic acid** is a solid at room temperature, with its physical and chemical characteristics summarized in the tables below. These properties are essential for its handling, storage, and application in synthetic chemistry.

Identifier	Value
CAS Number	177480-81-8
Molecular Formula	C <sub>7</sub> H <sub>3</sub> BrClFO <sub>2</sub>
Molecular Weight	253.45 g/mol
IUPAC Name	4-Bromo-2-chloro-5-fluorobenzoic acid
SMILES	O=C(O)c1cc(F)c(Br)cc1Cl
InChI	InChI=1S/C7H3BrClFO2/c8-5-2(9)1-4(7(11)12)6(10)3-5/h1,3H,(H,11,12)

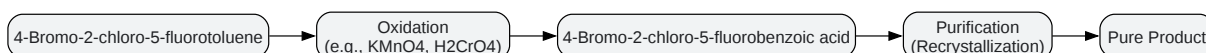
Physical Property	Value	Source
Melting Point	150-153 °C	[1]
Boiling Point	314.5 °C (Predicted)	[1]
Density	1.887 g/cm <sup>3</sup> (Predicted)	[2]

## Synthesis and Purification

While a specific, detailed published synthesis protocol for **4-Bromo-2-chloro-5-fluorobenzoic acid** is not readily available in open-access literature, its synthesis can be inferred from established methods for analogous halogenated benzoic acids. A potential synthetic route could involve the oxidation of a corresponding toluene derivative, such as 4-bromo-2-chloro-5-fluorotoluene.

## Postulated Synthesis Workflow

A plausible synthetic pathway is outlined below. This workflow is based on common organic chemistry transformations.



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Figure 1. A potential synthetic workflow for **4-Bromo-2-chloro-5-fluorobenzoic acid**.

## General Experimental Protocol for Oxidation of a Toluene Derivative

The following is a generalized experimental protocol for the oxidation of a substituted toluene to the corresponding benzoic acid, which could be adapted for the synthesis of the title compound.

- **Reaction Setup:** In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve the starting material (e.g., 4-bromo-2-chloro-5-fluorotoluene) in a suitable solvent system, such as a mixture of pyridine and water.
- **Addition of Oxidant:** While stirring, slowly add the oxidizing agent (e.g., potassium permanganate) in portions to control the exothermic reaction.
- **Reaction:** Heat the reaction mixture to reflux for several hours until the reaction is complete, as monitored by thin-layer chromatography (TLC).
- **Work-up:** Cool the mixture to room temperature and filter to remove manganese dioxide. Acidify the filtrate with a strong acid (e.g., HCl) to precipitate the carboxylic acid.
- **Purification:** Collect the crude product by filtration and purify by recrystallization from an appropriate solvent (e.g., ethanol/water) to yield the pure **4-bromo-2-chloro-5-fluorobenzoic acid**.

## Spectral Data

While experimental spectra for **4-Bromo-2-chloro-5-fluorobenzoic acid** are not widely available in public databases, the expected spectral characteristics can be predicted based on its structure.

- **<sup>1</sup>H NMR:** The proton NMR spectrum is expected to show two aromatic protons, likely appearing as doublets or doublet of doublets, with chemical shifts influenced by the surrounding halogen atoms.

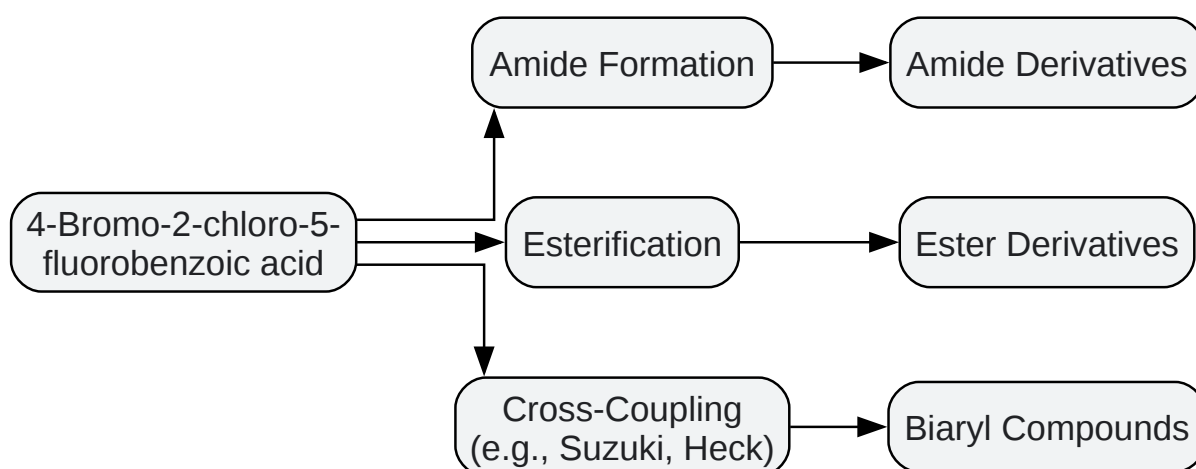
- $^{13}\text{C}$  NMR: The carbon NMR spectrum would display seven distinct signals: one for the carboxylic acid carbon and six for the aromatic carbons, each with a unique chemical shift due to the varied electronic environments created by the halogen substituents.
- FT-IR: The infrared spectrum will be characterized by a broad O-H stretching band for the carboxylic acid group (around  $2500\text{--}3300\text{ cm}^{-1}$ ), a strong C=O stretching vibration (around  $1700\text{ cm}^{-1}$ ), and various C-C and C-H aromatic stretching and bending vibrations. The C-Br, C-Cl, and C-F stretching vibrations would appear in the fingerprint region.
- Mass Spectrometry: The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound ( $253.45\text{ g/mol}$ ), with a characteristic isotopic pattern due to the presence of bromine and chlorine atoms.

## Applications in Research and Drug Development

Halogenated benzoic acids are valuable intermediates in medicinal chemistry due to their ability to participate in various coupling reactions and their influence on the pharmacokinetic and pharmacodynamic properties of the final drug molecule.

## Role as a Synthetic Intermediate

**4-Bromo-2-chloro-5-fluorobenzoic acid** can serve as a precursor for the synthesis of more complex molecules through reactions targeting its carboxylic acid group or the aromatic ring.



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Figure 2. Potential synthetic transformations of **4-Bromo-2-chloro-5-fluorobenzoic acid**.

## Potential Biological Activities

While specific biological studies on **4-Bromo-2-chloro-5-fluorobenzoic acid** are limited, related halogenated aromatic compounds have been investigated for various therapeutic applications. The presence of halogen atoms can enhance the lipophilicity of a molecule, potentially improving its cell membrane permeability and interaction with biological targets. Research on similar structures suggests potential for:

- **Antimicrobial Activity:** Halogenated compounds have been explored for their antibacterial and antifungal properties.
- **Anticancer Activity:** Many small molecule kinase inhibitors and other anticancer agents incorporate halogenated aromatic moieties.

Further research is required to elucidate the specific biological activities and potential signaling pathway interactions of **4-Bromo-2-chloro-5-fluorobenzoic acid** and its derivatives.

## Safety and Handling

**4-Bromo-2-chloro-5-fluorobenzoic acid** should be handled with care in a well-ventilated laboratory, following standard safety procedures for chemical reagents.

Hazard Statement	Precautionary Statement
H315: Causes skin irritation.	P261: Avoid breathing dust/fume/gas/mist/vapors/spray.
H319: Causes serious eye irritation.	P280: Wear protective gloves/protective clothing/eye protection/face protection.
H335: May cause respiratory irritation.	P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

## Conclusion

**4-Bromo-2-chloro-5-fluorobenzoic acid** is a valuable chemical intermediate with significant potential in synthetic and medicinal chemistry. Its polysubstituted aromatic ring provides a versatile scaffold for the construction of novel compounds with potential biological activities. While detailed experimental data for this specific compound is not extensively documented in public sources, this guide provides a foundational understanding of its properties and potential applications based on available information and analogies to related structures. Further research into its synthesis, reactivity, and biological profile is warranted to fully explore its utility in drug discovery and materials science.

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## References

- 1. rsc.org [rsc.org]
- 2. CN111018740B - Synthesis method of 4-bromo-2-cyano-5-fluorobenzoic acid methyl ester - Google Patents [patents.google.com]
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